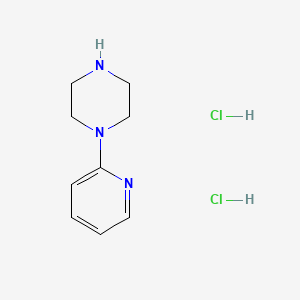

1-(2-Pyridyl)piperazine dihydrochloride

Overview

Description

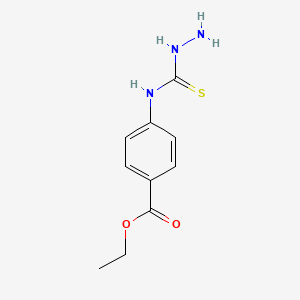

1-(2-Pyridyl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity and is also a metabolite of Azaperone . It may be employed as a reagent for the fluorometric determination of airborne diisocyanates .

Molecular Structure Analysis

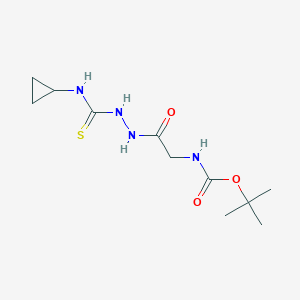

The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3 . Its molecular weight is 163.2196 . The IUPAC Standard InChI is InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2 .Physical And Chemical Properties Analysis

1-(2-Pyridyl)piperazine is a clear colourless to yellow liquid . It has a refractive index of n20/D 1.595 (lit.) , a boiling point of 120-122 °C/2 mmHg (lit.) , and a density of 1.072 g/mL at 25 °C (lit.) .Scientific Research Applications

Analytical Chemistry: Determination of Isocyanates

1-(2-Pyridyl)piperazine dihydrochloride: is utilized as a derivatization reagent in analytical chemistry for the quantification of both aliphatic and aromatic isocyanates in air samples. This is typically done through reversed-phase high-performance liquid chromatography (HPLC). The compound reacts with isocyanates to form urea derivatives, which can be separated and quantified .

Environmental Monitoring: Airborne Diisocyanates Detection

In environmental monitoring, this compound is employed for the fluorometric determination of airborne diisocyanates. This application is crucial for assessing occupational exposure and ensuring air quality in workplaces where diisocyanates, which are potential respiratory sensitizers, are used .

Pharmaceutical Research: Metabolite Analysis

In pharmaceutical research, 1-(2-Pyridyl)piperazine dihydrochloride is identified as a metabolite of buspirone, an anxiolytic drug. Studying its pharmacokinetics and metabolism is essential for understanding the drug’s efficacy and safety profile .

Material Science: Polymer Synthesis

The compound finds application in material science for the synthesis of polymers. It can act as a monomer or a cross-linking agent in polymer chains, contributing to the development of new materials with specific mechanical and chemical properties .

Biochemistry: Peptide Research

In biochemistry, it serves as a derivatization reagent for carboxyl groups on peptides. This facilitates the spectrophotometric analysis of phosphopeptides, aiding in the study of peptide structures and functions .

Chemical Synthesis: Reagent for Organic Reactions

1-(2-Pyridyl)piperazine dihydrochloride: is used as a reagent in various organic synthesis reactions. Its pyridyl and piperazine moieties make it a versatile intermediate for constructing complex organic molecules .

Neurochemistry: Neurotransmitter Receptor Studies

Due to its structural similarity to neurotransmitters, the compound is used in neurochemistry to study neurotransmitter receptors. It can act as a ligand to probe the binding sites and understand receptor functions .

Photodynamic Therapy: Photosensitizer Development

Lastly, in the field of photodynamic therapy, this compound is explored for developing photosensitizers. These are compounds that, upon light activation, can generate reactive oxygen species to target and destroy cancer cells .

Safety and Hazards

Mechanism of Action

Target of Action

1-(2-Pyridyl)piperazine dihydrochloride, also known as 1-(pyridin-2-yl)piperazine dihydrochloride, is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary targets of this compound are the α2-adrenoceptors, which play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and from other neurons such as serotonergic, cholinergic, and dopaminergic neurons .

Mode of Action

As an α2-adrenoceptor antagonist, 1-(2-Pyridyl)piperazine dihydrochloride binds directly and selectively to these receptors, blocking their activation . This blockade prevents the normal inhibitory action of the neurotransmitter norepinephrine on these receptors, resulting in an increase in the release of norepinephrine and other neurotransmitters .

Biochemical Pathways

The increased release of norepinephrine and other neurotransmitters due to the blockade of α2-adrenoceptors can affect various biochemical pathways. For instance, it can enhance the activity of the adrenergic system, which plays a key role in the body’s fight-or-flight response. It can also influence other neurotransmitter systems, potentially affecting mood, cognition, and other neurological functions .

Result of Action

The blockade of α2-adrenoceptors by 1-(2-Pyridyl)piperazine dihydrochloride and the resulting increase in neurotransmitter release can have various molecular and cellular effects. These may include increased neuronal activity, changes in gene expression, and alterations in cellular signaling pathways. The exact effects can vary depending on the specific tissues and cells involved, the concentration of the compound, and other factors .

properties

IUPAC Name |

1-pyridin-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;;/h1-4,10H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVHMMBZOHKYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200300 | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)piperazine dihydrochloride | |

CAS RN |

52266-53-2 | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052266532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)